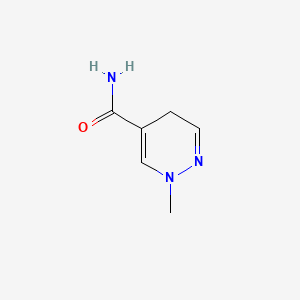

N-ethyl-5-methyl-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

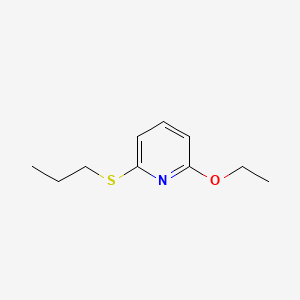

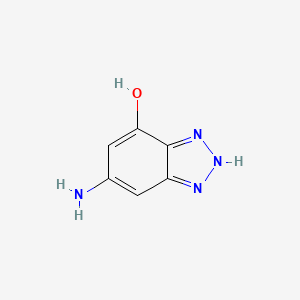

N-ethyl-5-methyl-1H-pyrazol-3-amine is a chemical compound with the empirical formula C6H11N3 . It is a solid substance and is part of a class of organic compounds known as pyrazoles .

Synthesis Analysis

The synthesis of pyrazoles, including N-ethyl-5-methyl-1H-pyrazol-3-amine, often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of N-ethyl-5-methyl-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an ethyl group and a methyl group .Physical And Chemical Properties Analysis

N-ethyl-5-methyl-1H-pyrazol-3-amine has a molecular weight of 125.17 . The density is approximately 1.3±0.1 g/cm3 .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

"N-ethyl-5-methyl-1H-pyrazol-3-amine" serves as a building block in the synthesis of a wide array of heterocyclic compounds. Gomaa and Ali (2020) highlighted its utility in generating pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and azacrown ethers, underscoring its significance in the synthesis of various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Therapeutic Applications

Extensive research has been conducted on the therapeutic applications of pyrazoline derivatives, which "N-ethyl-5-methyl-1H-pyrazol-3-amine" is closely related to. Ray et al. (2022) reviewed the patent literature on pyrazoline derivatives, highlighting their significant anticancer activity. These derivatives are recognized for their potential in pharmaceutical chemistry due to their diverse biological effects (Ray et al., 2022).

Shaaban, Mayhoub, and Farag (2012) discussed the broad pharmacological effects of pyrazoline derivatives, including their applications as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents. The extensive range of activities highlights the compound's versatility in drug development (Shaaban, Mayhoub, & Farag, 2012).

Sharma et al. (2021) focused on methyl-substituted pyrazoles, emphasizing their significance as potent medicinal scaffolds with a wide spectrum of biological activities. This review underscores the compound's role in generating new leads for medicinal chemistry (Sharma et al., 2021).

Analytical Applications

In addition to its applications in synthesis and therapy, "N-ethyl-5-methyl-1H-pyrazol-3-amine" and its related compounds play a crucial role in analytical chemistry. Teunissen et al. (2010) discussed the importance of analyzing heterocyclic aromatic amines like PhIP and its metabolites in biological matrices, foodstuff, and beverages, highlighting the use of advanced analytical techniques for their detection. This is pertinent for understanding the biological effects and exposures of these compounds (Teunissen et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

N-ethyl-5-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-7-6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQRVIOZEHKZNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NNC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-methyl-1H-pyrazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-Methyl [2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl]phosphonothioate](/img/structure/B568380.png)